3-[(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-PHENYLPROPANAMIDE
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Overview
Description
3-[(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-PHENYLPROPANAMIDE is a synthetic compound that belongs to the class of thiazolidinedione derivatives. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 3-[(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-PHENYLPROPANAMIDE typically involves multistep reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with thiazolidine-2,4-dione to form the benzylidene derivative. This intermediate is then reacted with N-phenylpropionamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-[(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-PHENYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . Additionally, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 3-[(5Z)-5-[(2-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-PHENYLPROPANAMIDE include other thiazolidinedione derivatives such as:
Pioglitazone: An antidiabetic drug that also targets PPARs.
Rosiglitazone: Another antidiabetic agent with similar mechanisms of action.
5-(3,4-Dimethoxy)benzylidene-2,4-thiazolidinedione: Exhibits comparable biological activities due to the presence of methoxy groups.
These compounds share structural similarities but may differ in their pharmacokinetic properties, potency, and specific biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C20H18N2O4S |
---|---|
Molecular Weight |
382.4g/mol |
IUPAC Name |
3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H18N2O4S/c1-26-16-10-6-5-7-14(16)13-17-19(24)22(20(25)27-17)12-11-18(23)21-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,23)/b17-13- |
InChI Key |
GPHWEDJXACKJLR-LGMDPLHJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3 |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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